molecular formula C11H12N2O3 B13032468 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13032468
M. Wt: 220.22 g/mol
InChI Key: NYHDSUHDSGHWOD-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features both oxazole and pyrrole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the oxazole and pyrrole rings through cyclization reactions. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide or bromotrichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide for the oxidative aromatization step is one such method . This approach minimizes the formation of by-products and improves the safety profile of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and pyrroles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s biological activity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both oxazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-(2,5-dimethyl-1,3-oxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-5-4-8(13-9(5)11(14)15)10-6(2)16-7(3)12-10/h4,13H,1-3H3,(H,14,15)

InChI Key

NYHDSUHDSGHWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=C(OC(=N2)C)C)C(=O)O

Origin of Product

United States

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